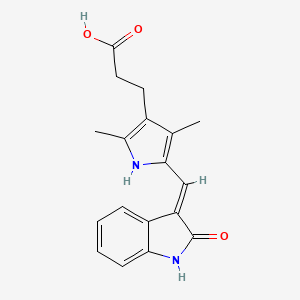
Gne-493
Overview
Description
GNE-493 is a potent, selective, and orally available dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR). It has shown potential anticancer activity by inhibiting various PI3K isoforms and mTOR, making it a promising candidate for cancer treatment .
Mechanism of Action
Mode of Action
GNE-493 interacts with its targets by blocking the Akt-mTOR activation in primary human prostate cancer cells . Even in the presence of a constitutively-active mutant Akt1, which restores Akt-mTOR activation, this compound still induces prostate cancer cell death . Moreover, this compound remains cytotoxic in Akt1/2-silenced primary prostate cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR signaling pathway . This pathway is responsible for cell migration, proliferation, and drug resistance in various cancers . This compound inhibits this pathway, leading to decreased cell viability, proliferation, and migration . Additionally, this compound downregulates Sphingosine Kinase 1 (SphK1) , causing ceramide accumulation in primary prostate cancer cells .
Pharmacokinetics
This compound exhibits improved metabolic stability , oral bioavailability , and excellent pharmacokinetic parameters . These properties contribute to its efficacy as a therapeutic agent.
Result of Action
The action of this compound results in significant oxidative stress and activation of the programmed necrosis cascade in treated prostate cancer cells . This leads to apoptosis, or programmed cell death . In animal models, daily single-dose oral administration of this compound robustly inhibited the growth of prostate cancer xenografts .
Action Environment
Biochemical Analysis
Biochemical Properties
GNE-493 potently inhibits the viability, proliferation, and migration in different primary and established prostate cancer cells, provoking apoptosis . It interacts with the PI3K/mTOR pathway, blocking Akt-mTOR activation in primary human prostate cancer cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking Akt-mTOR activation, which leads to inhibited viability, proliferation, and migration in prostate cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically the PI3K/mTOR pathway. It acts as a dual inhibitor of PI3K and mTOR, leading to blocked Akt-mTOR activation .
Temporal Effects in Laboratory Settings
Over time, this compound continues to inhibit the growth of prostate cancer cells in laboratory settings. This includes long-term effects on cellular function observed in in vitro studies .
Dosage Effects in Animal Models
In animal models, daily single dose this compound oral administration robustly inhibited the growth of the prostate cancer xenograft .
Metabolic Pathways
This compound is involved in the PI3K/mTOR metabolic pathway. It interacts with this pathway to exert its effects, including the inhibition of cell proliferation and migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNE-493 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound meets the required purity standards for pharmaceutical applications. The production involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
GNE-493 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties. These derivatives are often studied to understand the structure-activity relationship and optimize the compound’s efficacy .
Scientific Research Applications
Chemistry: Used as a tool compound to study PI3K and mTOR pathways.
Biology: Investigated for its effects on cell signaling and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in prostate and breast cancer models.
Industry: Utilized in drug development and pharmaceutical research to design more effective anticancer agents .
Comparison with Similar Compounds
Similar Compounds
GNE-490: Another dual PI3K/mTOR inhibitor with similar pharmacokinetic properties.
Dactolisib (BEZ235): A dual kinase inhibitor targeting PI3K and mTOR.
Umbralisib: A selective PI3Kδ inhibitor with additional activity against casein kinase 1 epsilon .
Uniqueness of GNE-493
This compound stands out due to its improved metabolic stability, oral bioavailability, and excellent pharmacokinetic parameters. It has shown robust efficacy in various cancer models, including prostate and breast cancer, making it a promising candidate for further development .
Properties
IUPAC Name |
2-[2-(2-aminopyrimidin-5-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-17(2,24)12-7-11-13(26-12)15(23-3-5-25-6-4-23)22-14(21-11)10-8-19-16(18)20-9-10/h7-9,24H,3-6H2,1-2H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXMMFPAPDGYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(S1)C(=NC(=N2)C3=CN=C(N=C3)N)N4CCOCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033735-94-2 | |
| Record name | GNE-493 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033735942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GNE-493 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L843LS9YK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


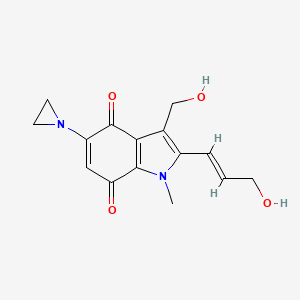
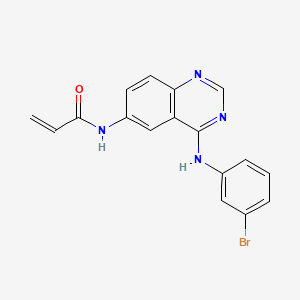
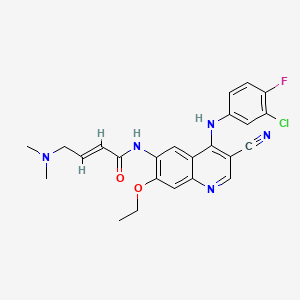
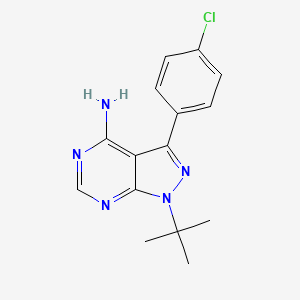

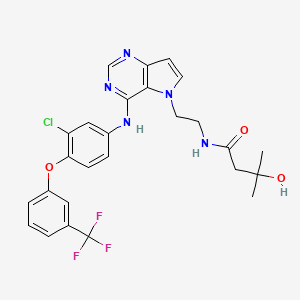
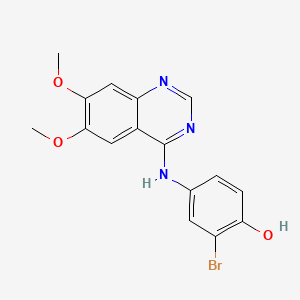

![benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide](/img/structure/B1684525.png)
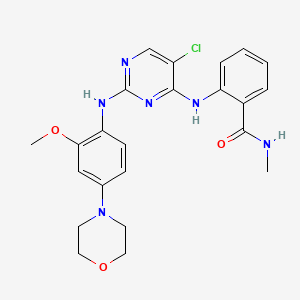
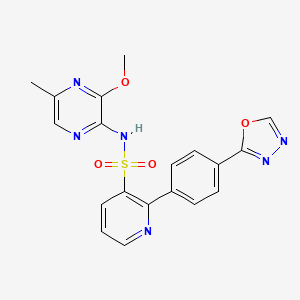
![1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1684530.png)

